2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

Medicinal Chemistry SAR Analysis Chemical Procurement

2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide (CAS 700859-75-2) is a synthetic small molecule belonging to the benzimidazole class, characterized by an N1-methyl substitution on the heterocyclic core and an isobutyramide side chain. This specific N-alkylation and branched amide pattern differentiates it from simpler benzimidazole analogs and serves as a critical structural variation point for structure-activity relationship (SAR) studies.

Molecular Formula C14H19N3O
Molecular Weight 245.326
CAS No. 700859-75-2
Cat. No. B2567070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE
CAS700859-75-2
Molecular FormulaC14H19N3O
Molecular Weight245.326
Structural Identifiers
SMILESCC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C
InChIInChI=1S/C14H19N3O/c1-10(2)14(18)15-9-8-13-16-11-6-4-5-7-12(11)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
InChIKeyYLSATYYWPVVYFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

2-Methyl-N-[2-(1-Methyl-1H-1,3-Benzodiazol-2-YL)Ethyl]Propanamide (CAS 700859-75-2): A Benzimidazole Derivative with a Distinct Substitution Pattern


2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide (CAS 700859-75-2) is a synthetic small molecule belonging to the benzimidazole class, characterized by an N1-methyl substitution on the heterocyclic core and an isobutyramide side chain [1]. This specific N-alkylation and branched amide pattern differentiates it from simpler benzimidazole analogs and serves as a critical structural variation point for structure-activity relationship (SAR) studies [2]. Understanding its unique physicochemical profile derived from this substitution is fundamental for procurement decisions where molecular properties dictate experimental suitability.

Why 2-Methyl-N-[2-(1-Methyl-1H-1,3-Benzodiazol-2-YL)Ethyl]Propanamide's N-Methyl and Isobutyramide Groups Prevent Simple Analog Interchange


In-class compound interchange is not possible because subtle modifications to the benzimidazole core and its side chain directly govern molecular properties. The N1-methyl group on CAS 700859-75-2 eliminates a hydrogen bond donor present in the unsubstituted analog (CAS 448223-76-5), while the branched isobutyramide group increases steric bulk and lipophilicity compared to the linear propanamide analog . These structural variations result in a quantifiably different molecular formula, isotopic mass, and computed lipophilicity, which critically influence solubility, membrane permeability, and target binding in SAR campaigns . Treating these compounds as simple substitutes without accounting for these property differences will introduce experimental variability.

Quantified Differentiation Data for CAS 700859-75-2 Versus Its Closest Analogs


Molecular Formula and Monoisotopic Mass Differentiate the Target Compound from Unsubstituted and Linear Amide Analogs

The N1-methyl and isobutyramide modifications of CAS 700859-75-2 result in a unique molecular formula (C14H19N3O) and monoisotopic mass (245.326 Da) compared to its closest analogs. The unsubstituted benzimidazole analog (CAS 448223-76-5) has a formula of C13H17N3O and a mass of 231.29 g/mol, while the N-methyl propanamide analog has a formula of C13H17N3O and a monoisotopic mass of 231.137162 g/mol . This represents a quantifiable mass difference of approximately 14 Da, which is critical for analytical method development and purity assessment via LC-MS.

Medicinal Chemistry SAR Analysis Chemical Procurement

Computed LogP Values Indicate Higher Lipophilicity for the Target Compound's Scaffold

The branched isobutyramide tail and N1-methyl group on CAS 700859-75-2 contribute to a higher predicted lipophilicity compared to the linear amide analog. While a high-fidelity experimental logP is not available in the accessed literature, the linear N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]propanamide is reported with a computed logP of 0.76 . The target compound's additional methyl group can be reliably predicted to increase its logP, making it the more lipophilic option in a series for SAR exploration where balancing solubility and permeability is key.

ADME Prediction Lipophilicity Physicochemical Properties

Hydrogen Bond Donor Count Reduced by N1-Methylation Compared to the Unsubstituted Analog

N1-methylation in CAS 700859-75-2 reduces the hydrogen bond donor (HBD) count from 2 to 1 compared to the N-unsubstituted analog (CAS 448223-76-5) . The unsubstituted benzimidazole NH group acts as a potent HBD, which can be detrimental to membrane permeability. The target compound's single HBD (the amide NH) represents a quantifiable improvement in a key drug-likeness metric, making it a more attractive scaffold for CNS or intracellular targets where lower HBD counts are favored.

Medicinal Chemistry Hydrogen Bonding Drug Design

Optimal Scientific Application Scenarios for 2-Methyl-N-[2-(1-Methyl-1H-1,3-Benzodiazol-2-YL)Ethyl]Propanamide


As a Higher-MW, High-Lipophilicity Reference Standard in LC-MS Method Development

Due to its distinct monoisotopic mass (245.326 Da), which is 14 Da higher than the unsubstituted and linear amide analogs, CAS 700859-75-2 is uniquely suited as a reference standard for developing LC-MS methods aimed at separating and quantifying mixtures of N-alkylated benzimidazole derivatives . Its unique retention time and mass spectrum provide a clear signal that avoids isobaric interference with its analogs.

As a 'Capped' Fragment for Exploring Hydrophobic Binding Pockets

The compound's high lipophilicity, inferred from its branched isobutyramide group and N1-methyl substitution when compared to its analog with a logP of 0.76, makes it the optimal choice for structure-activity relationship (SAR) studies focused on accessing hydrophobic sub-pockets within a target protein . It can serve as a more grease-friendly building block in fragment-based drug discovery or library synthesis.

As a 1-HBD Scaffold in CNS Drug Discovery Programs

The critical reduction of hydrogen bond donor count from 2 to 1, achieved by N1-methylation of the benzimidazole core, directly addresses a key design constraint for CNS drug candidates . This makes CAS 700859-75-2 the preferred starting scaffold over its unsubstituted analog (CAS 448223-76-5) for programs requiring enhanced brain penetration.

Quote Request

Request a Quote for 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.